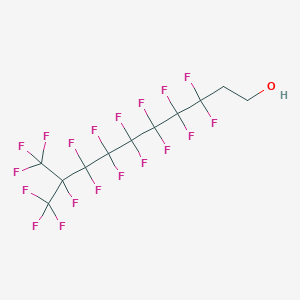

2-(Perfluoro-7-methyloctyl)ethanol

Overview

Description

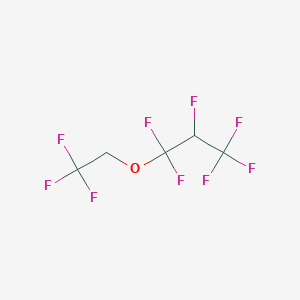

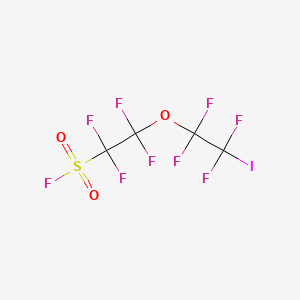

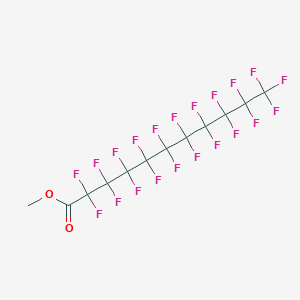

2-(Perfluoro-7-methyloctyl)ethanol is a chemical compound . It is also known as 1H,1H,2H,2H-PERFLUORO-9-METHYLDECAN-1-OL . The molecular formula is C15H9F19O2 .

Synthesis Analysis

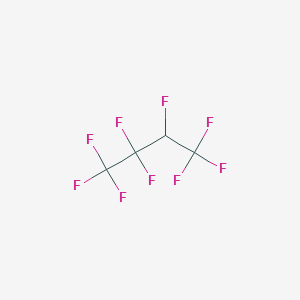

Volatile per- and polyfluoroalkyl substances (PFASs) are often used as precursors in the synthesis of non-volatile PFASs. The volatile PFASs, which include the perfluoroalkyl iodides (PFAIs), fluorotelomer iodides (FTIs), fluorotelomer alcohols (FTOHs), fluorotelomer olefins (FTOs), fluorotelomer acrylates (FTACs), and fluorotelomer methacrylates (FTMACs), are often produced starting from the telomerization process .Molecular Structure Analysis

The molecular formula of 2-(Perfluoro-7-methyloctyl)ethanol is C15H9F19O2 .Scientific Research Applications

Wastewater Treatment

This compound is part of the volatile per- and polyfluoroalkyl substances (PFASs) often used as precursors in the synthesis of non-volatile PFASs . These volatile compounds can be present in the air and water environment and can be transformed into highly persistent perfluoroalkyl carboxylic acids . Therefore, it’s crucial in studying the sources and fate of PFASs in wastewater treatment plants .

Fine Chemicals

2-(Perfluoro-7-methyloctyl)ethanol is used in the production of fine chemicals . It’s sourced from leading manufacturers and supplied worldwide for various applications .

Superhydrophobicity

1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol is used to modify the interaction between the substrate and the liquid deposited onto it . It plays a significant role in achieving superhydrophobicity on nanostructured surfaces .

Solubility in Supercritical CO2

This compound has been studied for its solubility in supercritical CO2 . The data obtained from these studies are crucial for understanding its behavior in various industrial processes .

Cell Death Induction

1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol has been found to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells .

Surface Functionalization

This compound has been used to functionalize hydrophobic ceramic membranes with nanosized pores . It’s also used to render Cu2(OH)3NO3 crystals hydrophobic .

Droplet Generation in Microfluidics

1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol can be used to generate droplets in droplet-based microfluidics systems .

Synthesis of Fluorinated Polymers

This compound can be used as a starting material in the synthesis of 1H,1H,2H,2H-perfluorooctyl vinyl ether (FOVE), a type of fluorinated polymer .

Future Directions

Per- and polyfluoroalkyl substances (PFAS) represent a versatile group of ubiquitously occurring chemicals of increasing regulatory concern . The future of PFAS research is likely to focus on understanding the full range of individual substances that comprise PFAS, their sources, and their fate . This will require optimized analytical setups, especially multi-methods, and semi-specific tools to determine PFAS-sum parameters in any relevant matrix .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of other chemicals, pH, temperature, and other environmental conditions can potentially affect the compound’s stability and its interactions with biological systems.

properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F19O/c12-3(13,1-2-31)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h31H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPJMPARBFYNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F19O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379886 | |

| Record name | 2-(Perfluoro-7-methyloctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Perfluoro-7-methyloctyl)ethanol | |

CAS RN |

31200-98-3 | |

| Record name | 2-(Perfluoro-7-methyloctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

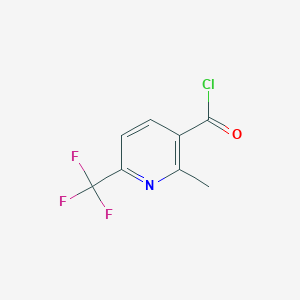

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.